molecular formula C13H28O B8254164 (s)-2-Tridecanol

(s)-2-Tridecanol

Cat. No.: B8254164
M. Wt: 200.36 g/mol
InChI Key: HKOLRKVMHVYNGG-ZDUSSCGKSA-N
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Description

(S)-2-Tridecanol (CAS 1653-31-2) is a chiral secondary alcohol of high interest in organic and chemical ecology research. With a molecular formula of C13H28O and a molecular weight of 200.36 g/mol, it is a clear, colorless liquid with a density of approximately 0.83 g/cm³ and a boiling point around 265°C . This compound serves as a valuable chiral building block. Its primary research application is in the enantioselective synthesis of complex molecules. For instance, this compound can be converted into (S)-(+)-2-tridecanol acetate, a compound relevant in the study of pheromones and other natural products . The (S)-enantiomer can be obtained through biocatalytic methods, such as baker's yeast reduction of ketosulfones, which achieves high optical purity . Researchers value this compound for its role in developing stereoselective synthetic pathways and for investigating structure-activity relationships in biologically active compounds. Handle and store this material in accordance with laboratory safety protocols, using personal protective equipment and ensuring adequate ventilation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(2S)-tridecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOLRKVMHVYNGG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization and Conditions

The alkylation step employs lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at −78°C, ensuring minimal epimerization. Tridecyl bromide serves as the electrophile, reacting with the lithiated hydrazone to yield the alkylated intermediate (S)-3 . Post-reaction quenching with ammonium chloride and chromatographic purification afford (S)-3 in 85–90% yield.

Baeyer-Villiger Oxidation to Acetate

The ketone (S)-4 , obtained after hydrazone cleavage, undergoes Baeyer-Villiger oxidation using meta-chloroperbenzoic acid (mCPBA) to introduce an acetate group at the β-position. This step proceeds with retention of configuration, producing (S)-5 with 93.5% enantiomeric excess (ee). The regioselectivity of the oxidation favors the formation of the acetate due to electronic and steric effects exerted by the tridecyl chain.

Hydrolysis to this compound

Final hydrolysis of (S)-5 with potassium carbonate in methanol-water (9:1) cleaves the acetate, yielding this compound (S)-6 . The reaction achieves near-quantitative conversion, with the product isolated via distillation under reduced pressure (bp 120–122°C at 0.1 mmHg).

Table 1: Key Parameters in the SAMP-Hydrazone Synthesis of this compound

StepReagents/ConditionsYield (%)Stereoselectivity (de/ee)
α-AlkylationLDA, THF, −78°C, Tridecyl bromide85–90de ≥96%
Baeyer-Villiger OxidationmCPBA, CH₂Cl₂, 0°C78ee 93.5%
HydrolysisK₂CO₃, MeOH/H₂O, reflux95

Thermodynamic and Structural Characterization

The enantiopurity and phase behavior of this compound significantly influence its applications. Studies on racemic and enantiopure monolayers reveal distinct thermodynamic profiles.

Melting Point and Phase Diagrams

DSC analysis of this compound shows a melting temperature (Tm) of 20.0°C for the pure enantiomer, while racemic mixtures exhibit a eutectic point at 19.3°C. The entropy of melting (ΔSm) for monolayers remains consistent at ~5.3 kB across enantiomeric ratios, indicating minimal conformational changes during phase transitions.

Table 2: Thermodynamic Properties of this compound Monolayers

% (S)-EnantiomerTm (°C)Surface Tension (mN/m)Area per Molecule (Ų)ΔSm (kB)
5019.331.226.85.1
10020.031.727.05.3

X-Ray Diffraction Analysis

Grazing-incidence X-ray diffraction (GIXD) of this compound monolayers reveals a hexagonal packing arrangement with a lattice constant of 5.62 Å. The Bragg peak intensity decreases near Tm, signaling reduced monolayer rigidity.

Alternative Synthetic Approaches

While the SAMP-hydrazone method dominates literature, alternative routes include:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-tridecanol esters offers moderate ee (70–80%) but requires iterative recycling to achieve >95% purity.

Chiral Pool Synthesis

Starting from (S)-malic acid, sequential chain elongation via Wittig reactions and reductions provides this compound in 65% overall yield. However, this route involves seven steps, limiting scalability.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

MethodStepsOverall Yield (%)ee (%)Scalability
SAMP-Hydrazone46893.5High
Enzymatic Resolution34580Moderate
Chiral Pool76599Low

The SAMP-hydrazone approach balances yield and stereoselectivity, making it ideal for laboratory-scale production. Enzymatic methods, though greener, struggle with ee thresholds required for pheromone applications.

Chemical Reactions Analysis

Types of Reactions: (s)-2-Tridecanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to tridecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of tridecane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tridecyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: Tridecan-2-one.

    Reduction: Tridecane.

    Substitution: Tridecyl chloride.

Scientific Research Applications

Chemistry

(S)-2-Tridecanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to form hydrogen bonds allows it to interact with various biological molecules, influencing their structure and function. This feature makes it particularly useful in enantioselective reactions.

Biology

Recent studies have highlighted the role of this compound as an insect attractant and pheromone. For instance, research on the ant species Crematogaster scutellaris identified this compound as a trail pheromone that induces significant trail-following behavior in ants at concentrations as low as 0.1 ng/µL. This study demonstrated that the compound could elicit directional movement along pheromone trails, which is crucial for foraging behavior in these ants .

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Its interactions with biological systems may lead to novel applications in drug synthesis and development. The compound's mechanism of action involves its interaction with specific molecular targets, potentially influencing metabolic pathways through enzyme modulation.

Industrial Applications

This compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. Additionally, it serves as a surfactant in various formulations, contributing to emulsification and stabilization processes in cosmetic and personal care products .

Antibacterial Activity

A study examined the antibacterial properties of long-chain fatty alcohols, including this compound. The findings indicated that long-chain fatty alcohols exhibit varying degrees of antibacterial activity against Staphylococcus aureus, with implications for their use in antimicrobial formulations .

Trail Pheromone Identification

In a detailed investigation involving gas chromatography-mass spectrometry, this compound was identified as a key component in the trail pheromone system of Crematogaster scutellaris. The study emphasized how specific concentrations of this compound could significantly influence ant behavior, highlighting its ecological importance .

Mechanism of Action

The mechanism of action of (s)-2-Tridecanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogs: Chain Length Variation

Compounds with similar secondary alcohol structures but differing chain lengths exhibit distinct physicochemical and biological properties:

Compound Molecular Formula CAS Number log Pow Biological Activity/Application
(S)-2-Tridecanol C₁₃H₂₈O 101186-18-9 5.6 Ant trail pheromone, microbial VOC
2-Dodecanol C₁₂H₂₆O 10203-28-2 ~4.8 Trail pheromone in Crematogaster castanea
2-Tetradecanol C₁₄H₃₀O 112-72-1 ~6.3 Higher hydrophobicity; industrial lubricant

Key Findings :

  • Chain Length vs. Activity: In ants, 2-tridecanol (C₁₃) induces trail-following at concentrations ≥0.1 ng/µL, whereas 2-dodecanol (C₁₂) requires higher concentrations for similar efficacy . Longer chains (e.g., 2-tetradecanol) may reduce volatility, impacting pheromone dispersal .
  • log Pow Correlation : Hydrophobicity increases with chain length, affecting extraction efficiency in methods like oiling-out assisted liquid-liquid extraction (OA-LLE) .

Functional Group Analogs: Alcohols vs. Ketones

Comparing alcohols and ketones with identical carbon skeletons:

Compound Functional Group CAS Number Biodegradation Pathway Biological Role
2-Tridecanol Secondary alcohol 1653-31-2 Oxidized to ketones by bacteria Pheromone, antimicrobial agent
2-Tridecanone Ketone 593-08-8 Terminal oxidation to 1-undecanol Attractant in insect studies

Key Findings :

  • Metabolic Pathways: Pseudomonas spp. oxidize 2-tridecanol to 2-tridecanone, which is further degraded into shorter-chain alcohols (e.g., 1-undecanol) .
  • Functional Group Impact: Ketones are less polar than alcohols, influencing their interaction with biological receptors. For example, 2-tridecanone lacks pheromonal activity in ants compared to 2-tridecanol .

Enantiomeric Specificity

This compound and (R)-2-Tridecanol exhibit divergent biological activities:

Property This compound (R)-2-Tridecanol
Trail-Following Response Weak activity in ants Strong activity in ants
Synthesis Method Bakers' yeast reduction Chiral resolution via mandelic esters

Key Findings :

  • Enantioselectivity: In Crematogaster scutellaris, (R)-2-tridecanol elicits a 3-fold stronger behavioral response than the (S)-enantiomer. However, the natural enantiomeric ratio in ant glands remains undetermined due to analytical limitations .
  • Industrial Relevance : Enantiomeric purity is critical for applications like drug synthesis, where stereochemistry affects efficacy .

Key Findings :

  • This compound requires stringent safety measures (e.g., gloves, respirators) due to its acute toxicity, whereas 2-tridecanone primarily poses flammability risks .

Q & A

Q. What advanced techniques resolve challenges in quantifying this compound enantiomeric excess in complex matrices?

  • Methodological Answer :
  • Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze 19^{19}F-NMR shifts to differentiate enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Use Chiralpak IG-3 columns with CO2_2/methanol mobile phases for high-resolution separation (Rs > 2.5) .

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